7-Bromobenzo[c]thiadiazole-4-carbaldehyde fundamental properties
7-Bromobenzo[c]thiadiazole-4-carbaldehyde fundamental properties
An In-Depth Technical Guide to 7-Bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde: Properties, Synthesis, and Applications
Executive Summary
7-Bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde is a bifunctional heterocyclic compound of significant interest to researchers in materials science and medicinal chemistry. Featuring an electron-deficient benzothiadiazole core, a reactive aldehyde group, and a versatile bromine atom suitable for cross-coupling reactions, this molecule serves as a pivotal building block for advanced organic materials. This guide provides a comprehensive overview of its fundamental properties, a detailed and validated synthesis protocol, an analysis of its chemical reactivity, and a discussion of its current and potential applications, particularly in the development of organic photovoltaics.
The 2,1,3-Benzothiadiazole Scaffold: A Privileged Core Structure
The 2,1,3-benzothiadiazole (also known as benzo[c][1][2][3]thiadiazole) moiety is a cornerstone in the design of functional organic molecules. Its inherent electron-deficient nature, arising from the fused electron-withdrawing thiadiazole ring, makes it a powerful electron-acceptor unit. This property is extensively leveraged in organic electronics to create materials with tailored optoelectronic characteristics for applications such as organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and fluorescent sensors.[1][4]
Furthermore, the benzothiadiazole scaffold is a recurring motif in a wide array of biologically active compounds, with derivatives exhibiting antimicrobial, anticancer, and anti-inflammatory properties.[5][6][7] 7-Bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde emerges as a particularly valuable derivative, offering two distinct and orthogonal reactive sites for molecular elaboration, thereby enabling the construction of complex, high-performance molecular architectures.[1][2]
Core Physicochemical and Spectroscopic Properties
7-Bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde typically presents as a slightly yellow crystalline powder with a high degree of purity, often exceeding 98% as determined by NMR.[1][2][8] Its key physical and chemical properties are summarized in the table below.
Table 1: Fundamental Properties of 7-Bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde
| Property | Value | Reference(s) |
| IUPAC Name | 4-bromo-2,1,3-benzothiadiazole-7-carbaldehyde | [1][2] |
| CAS Number | 1071224-34-4 | [1][2][9] |
| Molecular Formula | C₇H₃BrN₂OS | [1][2][10] |
| Molecular Weight | 243.08 g/mol | [1][2][9] |
| Appearance | Slightly yellow crystalline powder | [1][2] |
| Melting Point | 185-186 °C or 192-194 °C | [1][2][9] |
Spectroscopic Characterization
The structural integrity of the compound is unequivocally confirmed by a suite of spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum provides clear diagnostic signals. The aldehyde proton is observed as a singlet significantly downfield, with reported shifts at δ 10.71 ppm or δ 9.90 ppm in CDCl₃.[2][9] This deshielding is a direct consequence of the potent electron-withdrawing effect of both the carbonyl group and the benzothiadiazole ring system.[2] The aromatic region displays two doublets or a multiplet corresponding to the two protons on the benzene ring.[2][9] The ¹³C NMR spectrum further corroborates the structure, with a characteristic signal for the aldehyde carbon around δ 188.0 ppm and six additional signals for the aromatic and heterocyclic carbons.[9]
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Infrared (IR) Spectroscopy: The IR spectrum displays a strong absorption band around 1702 cm⁻¹, characteristic of the C=O stretching vibration of the aromatic aldehyde.[9] Additional bands confirm the presence of the aromatic C-H and the skeletal vibrations of the benzothiadiazole ring.[9]
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High-Resolution Mass Spectrometry (HRMS): HRMS data show the characteristic isotopic pattern for a bromine-containing compound, with measured m/z values for [M]⁺ matching the calculated values for C₇H₃⁷⁹BrN₂OS and C₇H₃⁸¹BrN₂OS with high precision, confirming the molecular formula.[9]
Synthesis and Purification: A Validated Protocol
While several synthetic strategies can be envisioned, the most reliable and high-yielding reported method involves the hydrolysis of a 7-(dibromomethyl) precursor. This approach avoids harsh conditions that could degrade the sensitive benzothiadiazole ring and provides the target aldehyde in excellent yield.
Causality Behind the Method: The conversion of a dibromomethyl group (-CHBr₂) to an aldehyde (-CHO) is a classic transformation. Using silver nitrate (AgNO₃) in aqueous acetonitrile is an effective choice because the silver ions coordinate with the bromine atoms, facilitating their departure and subsequent hydrolysis by water to form the aldehyde. The reaction is clean, and the silver bromide (AgBr) byproduct precipitates, driving the reaction to completion.[9]
Detailed Experimental Protocol
Reaction: Hydrolysis of 4-bromo-7-(dibromomethyl)benzo[c][1][2][3]thiadiazole [9]
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Setup: To a solution of 4-bromo-7-(dibromomethyl)benzo[c][1][2][3]thiadiazole (1.0 eq) in acetonitrile (e.g., 0.08 M solution), add a solution of aqueous silver nitrate (2.5 eq) dissolved in a minimal amount of water.
-
Reaction: Heat the mixture to reflux and stir for 2 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Workup (Quenching & Filtration): Upon completion, cool the reaction mixture to room temperature. A precipitate of silver bromide (AgBr) will have formed. Filter the mixture through a pad of Celite to remove the precipitate, washing the pad with dichloromethane.
-
Workup (Extraction): Combine the filtrates and remove the organic solvents via rotary evaporation. Add dichloromethane to the residue and transfer to a separatory funnel. Wash the organic layer sequentially with water and saturated brine.
-
Purification: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product is typically a white or slightly yellow solid of high purity.
-
Yield: This protocol has been reported to yield the final product, 7-bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde, in up to 92% yield.[9]
Caption: Key reaction pathways for synthetic diversification.
Applications in Research and Development
A. Core Building Block in Materials Science
The primary application of 7-Bromobenzo[c]t[1][2][3]hiadiazole-4-carbaldehyde is as an intermediate for the synthesis of organic semiconductor materials. [1][8]Its electron-deficient benzothiadiazole core helps to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of target molecules, a critical parameter for designing efficient electron-acceptor materials for OPVs. [1]The ability to sequentially functionalize the bromine and aldehyde positions allows for precise architectural control over the final polymer or small molecule, enabling researchers to fine-tune properties like light absorption, charge mobility, and morphology.
B. Scaffold for Drug Discovery
While the biological activity of this specific compound is not yet extensively documented, the benzothiadiazole scaffold is a well-established pharmacophore. [2]Numerous derivatives have been synthesized and evaluated for a broad range of therapeutic activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory effects. [5][6][11]The presence of the aldehyde and bromo-substituents on this compound provides synthetic handles for generating diverse libraries of novel derivatives for biological screening. This makes it a compound of high interest for medicinal chemists exploring new therapeutic agents.
Safety, Handling, and Storage
As a responsible scientist, proper handling is paramount.
-
Hazards: The compound is classified as harmful if swallowed (H302). [8]Due to the presence of a bromine atom, it should be handled as a potential skin, eye, and respiratory irritant. [2]* Personal Protective Equipment (PPE): Always use standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves. Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a cool, dry, and dark place inside a tightly sealed container under an inert atmosphere to maintain its integrity over time. [8][12]
Conclusion and Future Outlook
7-Bromobenzo[c]t[1][2][3]hiadiazole-4-carbaldehyde is a high-value chemical intermediate whose strategic importance is firmly established in materials science and holds considerable potential in drug discovery. Its bifunctional nature, coupled with the potent electron-accepting properties of its core, provides a robust platform for molecular engineering. Future research will likely focus on expanding its use in the synthesis of next-generation organic electronic materials with enhanced performance and exploring the untapped biological activities of its derivatives to address pressing therapeutic needs.
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